molecular formula C12H14N2O B13260201 N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Cat. No.: B13260201
M. Wt: 202.25 g/mol
InChI Key: QUKFIAVLSJJBTP-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 2 and an amine group at position 2. The amine group is further functionalized with a 1-(furan-2-yl)ethyl moiety. This structure suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.

Synthesis of such compounds typically involves coupling reactions between pyridine derivatives and furan-containing precursors, as seen in analogous syntheses (e.g., condensation of furan-2-carbaldehyde with amines ). Structural confirmation would rely on spectroscopic techniques such as IR, $ ^1 \text{H-NMR} $, and mass spectrometry .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylpyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3

InChI Key

QUKFIAVLSJJBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Reactions (MCR)

Description:
Multi-component reactions are prominent in heterocyclic synthesis, enabling the formation of complex compounds like This compound in a single step or minimal steps. An example involves the condensation of furan derivatives with amino pyridines under optimized conditions.

Procedure:

  • Reactants: Furan-2-carboxaldehyde or furan-2-yl acetic derivatives, 2-methylpyridin-3-amine, and suitable catalysts (e.g., acid or base catalysts).
  • Conditions: Typically refluxed in ethanol or ethanol-water mixtures, with catalysts like acetic acid or p-toluenesulfonic acid.
  • Outcome: Formation of the amino linkage through nucleophilic addition and cyclization, yielding the target compound.

Research Data:
A similar approach was used in the synthesis of heteroaryl derivatives via one-pot reactions, with yields around 70-85%, depending on the specific conditions and reactants.

Cyclization of Unsaturated Carbonyl Compounds

Description:
Furan derivatives can be synthesized through cyclization of unsaturated carbonyl compounds, such as ketoesters or aldehydes, followed by functionalization to introduce the amino group.

Procedure:

  • Step 1: Cyclization of 2-furanyl ketones or aldehydes using acid catalysis or thermal conditions to generate the furan ring.
  • Step 2: Alkylation or acylation to attach the ethyl chain at the 2-position of the furan ring.
  • Step 3: Coupling with 2-methylpyridin-3-amine via nucleophilic substitution or reductive amination to form the final compound.

Research Data:
Furan derivatives synthesized via cyclization often employ Diels-Alder reactions or acid-catalyzed cyclizations, with subsequent functionalization steps yielding the target compound in moderate to high yields.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)

Description:
Modern synthetic routes utilize palladium-catalyzed cross-couplings to connect heteroaryl fragments efficiently.

Procedure:

  • Step 1: Synthesize a halogenated pyridine derivative, such as 2-methyl-3-bromopyridine.
  • Step 2: Prepare a furan-2-yl boronic acid or ester.
  • Step 3: Perform Suzuki coupling under Pd(0) catalysis in the presence of a base (e.g., K2CO3) in solvents like Dioxane or ethanol-water mixture at elevated temperatures (~80°C).
  • Step 4: The resulting intermediate is then aminated or directly coupled with 2-methylpyridin-3-amine via Buchwald-Hartwig amination, employing Pd catalysts and suitable ligands.

Research Data:
This route offers high selectivity and yields (up to 85%), with the advantage of modular synthesis enabling variation of substituents.

Reductive Amination

Description:
Reductive amination is a versatile method for forming the amino linkage between the furan derivative and the pyridine moiety.

Procedure:

  • Step 1: React a furan-2-yl aldehyde or ketone with 2-methylpyridin-3-amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Step 2: Conduct the reaction under mild acidic conditions (e.g., acetic acid) in solvents like methanol or ethanol.
  • Outcome: Formation of the N-alkylated amine with high selectivity.

Research Data:
Reductive amination provides yields exceeding 75% and is suitable for sensitive functional groups.

Reaction Conditions and Optimization

Method Typical Solvent Catalyst/Reagent Temperature Yield Range Remarks
MCR Ethanol/water Acid/base Reflux 70-85% One-pot, versatile
Cyclization Acid or thermal None 80-120°C 60-80% Requires purification
Cross-Coupling Dioxane/EtOH Pd catalyst 80°C 75-85% Modular, high-yield
Reductive Amination Methanol/EtOH NaBH3CN Mild 75-85% Gentle, selective

Analytical Characterization

The synthesized compound's structure can be confirmed via:

Notes and Considerations

  • Purity: Purification steps such as recrystallization or chromatography are essential to obtain high-purity compounds.
  • Yield Optimization: Reaction parameters like temperature, solvent, and catalyst loading should be optimized based on the specific route.
  • Safety: Handling of catalysts and reagents (e.g., palladium compounds, acids) requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridine and furan compounds .

Scientific Research Applications

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine and Analogues

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
This compound Pyridine + ethylamine-furan 2-methylpyridin-3-amine, 1-(furan-2-yl)ethyl Not explicitly reported (inferred potential for bioactivity)
Fb/Fe derivatives (1-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)methanamine) Thiadiazole + furan-methanamine 5-substituted phenyl, methylene linkage Antitubercular (3.1 µg/mL against M. tuberculosis)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole + furan Sulfamoyl, cyclohexyl-ethyl group Antifungal (tested with Fluconazole as control)
Ranitidine Furan-thioether + nitroethenediamine Dimethylamino-methylfuran, thioethyl chain Gastric acid suppression (bioavailability: 39–88%)
Pheniramine Pyridine + dimethylaminopropyl 3-phenyl, dimethylamino group Antihistamine (H1 receptor antagonist)

Key Observations:

Structural Variations and Bioactivity :

  • The target compound’s pyridine-amine-furan architecture is distinct from thiadiazole (Fb/Fe derivatives) or oxadiazole (LMM11) cores in analogues. These heterocycles influence binding interactions: pyridine’s basicity may enhance solubility, while thiadiazole/oxadiazole rings improve metabolic stability .
  • The ethyl linkage in the target compound contrasts with the thioether in ranitidine, which is critical for its proton-pump inhibition. This difference may reduce gastrointestinal targeting but improve blood-brain barrier penetration .

Pharmacological Potential: Furan-containing compounds like Fb/Fe derivatives exhibit antitubercular activity via hydrogen bonding with Tyr158 and Met103 in enoyl-ACP reductase . The target compound’s pyridine group could similarly interact with polar residues in enzyme active sites. Ranitidine’s furan-dimethylamino motif enhances bioavailability (39–88%) through balanced lipophilicity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for furan-pyridine hybrids, such as reductive amination of furan-2-carbaldehyde with 2-methylpyridin-3-amine . In contrast, LMM11 and Fb/Fe derivatives require multi-step heterocycle formations (e.g., oxadiazole cyclization , thiadiazole condensation ).

Physicochemical Properties :

  • The logP of the target compound is expected to be moderate (estimated ~2.5–3.5) due to the furan’s hydrophobicity and pyridine’s polarity. This range aligns with LMM11 (logP ~3.1) but is higher than Pheniramine (logP ~1.8) .

Biological Activity

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is a heterocyclic compound that combines furan and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound features a furan ring attached to an ethyl group and a 2-methylpyridine moiety. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyridine and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6.25 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
A6.25Bacillus subtilis
B12.5E. coli
C6.25S. aureus

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines . The mechanism appears to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cell growth.

Neuroprotective Effects

In vivo studies have assessed the neuroprotective effects of related compounds on synaptic transmission and long-term potentiation in animal models. For example, derivatives similar to this compound have been evaluated for their ability to enhance cognitive functions by modulating neurotransmitter levels .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism.
  • Receptor Modulation : It may act on specific receptors that regulate cell proliferation and apoptosis.
  • Oxidative Stress Reduction : The antioxidant properties of the furan ring may contribute to reducing oxidative stress in cells.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A study tested various derivatives against a panel of bacterial strains, revealing that modifications in substituents significantly impacted antimicrobial efficacy .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : In an experimental model, administration of a related compound improved cognitive functions by enhancing synaptic plasticity in the hippocampus .

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